molecular formula C23H21NO4 B3091612 Fmoc-3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid CAS No. 1217848-39-9

Fmoc-3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid

Cat. No.: B3091612
CAS No.: 1217848-39-9
M. Wt: 375.4 g/mol
InChI Key: CGUNSQHMOYCPJU-UHFFFAOYSA-N
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Description

Fmoc-3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid (CAS: 352707-75-6) is a bicyclic amino acid derivative protected with a fluorenylmethyloxycarbonyl (Fmoc) group. Its molecular formula is C23H23NO4 (MW: 377.43 g/mol), featuring a rigid [2.2.1] bicycloheptene core with exo-oriented amino and carboxylic acid groups . The Fmoc group enhances stability during solid-phase peptide synthesis (SPPS) by protecting the amine under basic conditions . This compound is stored at 2–8°C in a dry environment due to its sensitivity to moisture .

Properties

IUPAC Name

(1S,2S,3R,4R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c25-22(26)20-13-9-10-14(11-13)21(20)24-23(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13-14,19-21H,11-12H2,(H,24,27)(H,25,26)/t13-,14+,20+,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUNSQHMOYCPJU-VKTIVEEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C=C[C@@H]1[C@H]([C@H]2C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Fmoc-3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid is a bicyclic compound that has garnered attention in various fields of research, particularly in peptide synthesis, drug development, and neuroscience. This compound's unique structural properties contribute to its biological activity, making it a valuable building block in the synthesis of novel therapeutics.

  • Molecular Formula : C₈H₁₃N₃O₂
  • Molecular Weight : 153.20 g/mol
  • IUPAC Name : (1R,2S,3R,4S)-3-carbamoylbicyclo[2.2.1]hept-5-en-2-aminium
  • Appearance : White crystalline powder

1. Peptide Synthesis

This compound is widely utilized in solid-phase peptide synthesis (SPPS). It enhances the efficiency and yield of peptide products by providing a stable and reactive amine functionality that can be easily modified during synthesis .

2. Drug Development

The compound's structure allows for the design of novel drug candidates targeting specific biological pathways. Its ability to serve as a scaffold for various functional groups makes it an attractive candidate in medicinal chemistry .

3. Bioconjugation

In bioconjugation techniques, this compound facilitates the attachment of biomolecules to surfaces or other molecules, which is crucial for creating targeted drug delivery systems . This property has implications in developing therapies that require precise localization of drugs within the body.

4. Neuroscience Research

This compound is employed in studies related to neurotransmitter systems. It aids in developing compounds that can modulate neural activity, which is vital for understanding various neurological disorders .

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated that incorporating Fmoc-3-exo-aminobicyclo[2.2.1]hept-5-ene into peptide chains resulted in increased yields compared to traditional amino acids due to its steric properties and enhanced solubility .

Case Study 2: Neurotransmitter Modulation

Research indicated that derivatives of this compound could influence serotonin and dopamine levels in animal models, suggesting potential applications in treating mood disorders . The modulation of these neurotransmitters is critical for developing antidepressants and other neuroactive drugs.

Data Tables

PropertyValue
Molecular FormulaC₈H₁₃N₃O₂
Molecular Weight153.20 g/mol
AppearanceWhite crystalline powder
ApplicationsPeptide synthesis, drug development, bioconjugation, neuroscience

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound’s uniqueness lies in its bicyclic framework and protective group. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula MW (g/mol) Protective Group Bicyclo System Solubility Key Applications
Fmoc-3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid C23H23NO4 377.43 Fmoc [2.2.1] Limited (organic solvents) SPPS, constrained peptides
3-exo-Aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid C8H11NO2 153.18 None [2.2.1] Water, ethanol, methanol Biochemical reagents
Ethyl di-endo-3-acetylaminobicyclo[2.2.2]oct-5-ene-2-carboxylate C13H19NO3 237.14 Acetyl [2.2.2] CHCl3, EtOAc Organic synthesis intermediates
3-exo-(Benzyloxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid ~C16H18N2O4 ~318.33 Z (Cbz) [2.2.1] Varies Peptide synthesis (acid-labile)
N-Allyl 3-endo-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid C10H13NO3 195.22 Allyl [2.2.1] + oxa Methanol/TFE Stereoselective Ugi reactions

Key Comparative Insights

Bicyclo System Rigidity :

  • The [2.2.1] bicycloheptene core in the main compound provides greater conformational rigidity compared to larger systems like [2.2.2] () or flexible linear analogs. This rigidity stabilizes peptide secondary structures .
  • The [2.2.2] analog () has reduced strain but lower steric hindrance, making it less suited for constrained peptide design.

Protective Group Chemistry: Fmoc vs. Acetyl/Z Groups: The Fmoc group offers base-labile protection, ideal for SPPS, whereas acetyl () and Z () groups require harsher deprotection (e.g., strong acids or hydrogenolysis) . Solubility Trade-offs: The unprotected analog () is water-soluble but lacks stability during synthesis, while Fmoc and Z derivatives require organic solvents .

Functional Modifications :

  • The oxabicyclo compound () introduces an oxygen atom, altering electronic properties and enabling stereoselective multicomponent reactions .
  • Allyl-protected derivatives () enable orthogonal deprotection strategies but are less common in industrial SPPS due to handling complexity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for Fmoc-3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via Ugi-5-centre-4-component reactions (U-5C-4CR) using aldehydes and isocyanides. Solvent selection is critical: a methanol/trifluoroethanol (TFE) mixture ensures complete stereoselectivity . Optimize yields by controlling reaction temperature (20–25°C) and using anhydrous conditions to minimize side reactions.
  • Characterization : Confirm product purity via HPLC and NMR. Cross-validate stereochemistry using X-ray crystallography (e.g., SHELXL ) or circular dichroism (CD).

Q. How should researchers handle and store this compound to prevent degradation?

  • Handling : Use PPE (gloves, goggles) due to risks of skin, eye, and respiratory irritation .
  • Storage : Store at 0–6°C under inert gas (argon/nitrogen) to protect the Fmoc group from moisture and light-induced cleavage . Lyophilize aliquots for long-term stability.

Q. What crystallographic techniques are appropriate for resolving the compound’s structure?

  • Data Collection : Use single-crystal X-ray diffraction with Mo/Kα radiation. Refinement via SHELXL ensures accurate atomic positioning and thermal parameter modeling .
  • Visualization : Generate ORTEP diagrams (e.g., ORTEP-3 ) to illustrate bond angles and stereochemistry.

Advanced Research Questions

Q. How can stereoselectivity in multicomponent reactions involving this bicyclic amino acid be systematically controlled?

  • Solvent Effects : Polar aprotic solvents (e.g., TFE) enhance stereochemical control by stabilizing transition states via hydrogen bonding .
  • Catalytic Tuning : Introduce chiral auxiliaries or metal catalysts (e.g., Ru-based) to direct endo/exo selectivity in Ugi reactions .

Q. What computational methods validate stereochemical outcomes in reactions with this compound?

  • Density Functional Theory (DFT) : Model reaction pathways to predict energy barriers for stereoisomer formation .
  • Software Tools : Use SIR97 for phase determination in crystallography or Gaussian for conformational analysis .

Q. How can researchers resolve contradictions in synthetic data arising from different solvent systems?

  • Systematic Screening : Test solvent polarity (e.g., methanol vs. TFE) and temperature gradients to identify conditions favoring reproducibility .
  • Cross-Validation : Compare NMR coupling constants with DFT-predicted values to confirm stereochemical assignments .

Q. How is ring-rearrangement metathesis (RRM) applied to derivatives of this compound?

  • Protocol : Treat Ugi reaction products (e.g., 278) with Grubbs catalyst (e.g., Catalyst 2) to generate 2-aza-7-oxabicyclo[4.3.0]nonane frameworks .
  • Monitoring : Track reaction progress via TLC and MALDI-TOF MS to detect intermediate ring-opening/closure steps.

Q. What role does this compound play in solid-phase peptide synthesis (SPPS)?

  • Coupling Strategies : Activate the carboxylic acid group with HATU/DIPEA for amide bond formation. The Fmoc group enables orthogonal deprotection under mild basic conditions (20% piperidine/DMF) .
  • Applications : Synthesize constrained peptides for studying protein folding or receptor-ligand interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Fmoc-3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid

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